molecular formula C19H30N2O3 B1196927 Fenalamide CAS No. 4551-59-1

Fenalamide

Cat. No.: B1196927
CAS No.: 4551-59-1
M. Wt: 334.5 g/mol
InChI Key: RMQKPRRJSKFBRU-UHFFFAOYSA-N
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Description

Fenalamide is a chemical compound with the molecular formula C19H30N2O3 and a molecular weight of 334.4531 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a phenyl group and a diethylaminoethyl group.

Scientific Research Applications

Fenalamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenalamide can be synthesized through a multi-step process. One common method involves the reaction of phenylethylmalonic acid ethyl ester chloride with N,N-diethylethylenediamine in the presence of anhydrous sodium carbonate . The reaction is typically carried out in an anhydrous benzene solvent, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Fenalamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of fenalamide involves its interaction with specific molecular targets and pathways. It is known to act as a relaxant for smooth muscles, likely through its interaction with receptors and ion channels in the muscle cells . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of calcium ion channels and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: Shares a similar phenyl group but differs in its therapeutic applications.

    Diethylcarbamazine: Contains a diethylaminoethyl group but is used primarily as an anti-parasitic agent.

Uniqueness

Fenalamide is unique in its combination of a phenyl group and a diethylaminoethyl group, which gives it distinct chemical and biological properties. Its specific mechanism of action as a smooth muscle relaxant sets it apart from other similar compounds.

Properties

CAS No.

4551-59-1

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

ethyl 2-[2-(diethylamino)ethylcarbamoyl]-2-phenylbutanoate

InChI

InChI=1S/C19H30N2O3/c1-5-19(18(23)24-8-4,16-12-10-9-11-13-16)17(22)20-14-15-21(6-2)7-3/h9-13H,5-8,14-15H2,1-4H3,(H,20,22)

InChI Key

RMQKPRRJSKFBRU-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)(C(=O)NCCN(CC)CC)C(=O)OCC

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)NCCN(CC)CC)C(=O)OCC

4551-59-1

Synonyms

fenalamide
fenalamide monohydrobromide
Sch 5706

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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